(1-isopropyl-1H-imidazol-2-yl)methanol
Overview
Description
“(1-isopropyl-1H-imidazol-2-yl)methanol” is a member of imidazoles . The IUPAC name for this compound is 1H-imidazol-2-ylmethanol .
Synthesis Analysis
The synthesis of a similar compound, “(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol”, was prepared through a five-step process starting from commercially available 1-acetyladamantane . Each step proceeded in moderate-to-excellent yields and the overall yield across five steps was 28% .Molecular Structure Analysis
The compound was identified and characterized by 1H and 13C {1H} NMR, high-resolution mass spectroscopy, and elemental analysis . This molecule, as well as its precursors, are potential starting materials for further elaboration into new chelating ligands .Chemical Reactions Analysis
Each step in the synthesis of “(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol” proceeded in moderate-to-excellent yields and the overall yield across five steps was 28% .Physical And Chemical Properties Analysis
The molecular weight of “(1-isopropyl-1H-imidazol-2-yl)methanol” is 140.19 g/mol . The compound was identified and characterized by 1H and 13C {1H} NMR, high-resolution mass spectroscopy, and elemental analysis .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Biomimetic Chelating Ligands : (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, a compound similar to (1-isopropyl-1H-imidazol-2-yl)methanol, has been synthesized as a precursor for biomimetic chelating ligands (Gaynor, McIntyre, & Creutz, 2023).
- Formation of Imidazole Derivatives : The synthesis of (1-methyl-1H-imidazol-2-yl) methanol derivatives demonstrates the versatility of imidazole compounds in creating carbonyl group analogs (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).
Material Sciences and Chemistry
- Formation of Triaryl Dihydroimidazoles : Research on forming 2,4,5-triaryl-4,5-dihydro-1H-imidazoles from aryl aldehydes highlights the significance of imidazole compounds in complex chemical reactions (Fernandes et al., 2007).
- Imidazole-Based Ionic Liquids : The synthesis of 1-Isopropyl-imidazole and its conversion into bidentate ionic liquids demonstrates its potential in the field of ionic liquid chemistry (Qi, 2011).
Novel Synthesis Methods
- One-Pot Multicomponent Synthesis : A novel one-pot reaction for synthesizing substituted imidazopyrazines using 1H-(imidazol-5-yl)-N-substituted methanamines shows the utility of imidazole compounds in innovative synthetic methods (Galli et al., 2019).
- Solvation Process and Solute-Solvent Interactions : Research on the solvation of imidazole compounds, including 2-isopropyl-imidazole, provides insights into their interactions with solvents, crucial for understanding their behavior in various mediums (Herrera-Castro & Torres, 2019).
Medical and Pharmaceutical Applications
- Synthesis of Targeted Compounds : The synthesis of compounds like (2-Butyl-4-Substitutedthiamidothiocarbamido- 1- {[2-(1h-Tetrazol 5-Yl) Biphenyl- 4-Yl] Methyl}-1h- Imidazol-5-Yl) Methanol has implications in pharmaceutical and medicinal chemistry (Ande, 2012).
- Fluorescence Properties for Probing : The synthesis of compounds like 2-(4-(4-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)-1H-benzo[d]imidazol-2-yl)phenol for fluorescence studies shows the potential of imidazole derivatives in creating sensitive probes (Wen-yao, 2012).
Industrial Applications
- Imidazole in Corrosion Inhibition : The application of imidazole-based molecules, including derivatives of 1H-imidazole, in inhibiting corrosion of carbon steel in an acidic medium highlights their industrial importance (Costa et al., 2021).
Catalysis and Polymer Chemistry
- Green Organocatalyst for Synthesis : Imidazol-1-yl-acetic acid, related to 1H-imidazole derivatives, has been used as an efficient green organocatalyst, underlining the catalytic capabilities of imidazole derivatives (Nazari et al., 2014).
- Double Hydrophilic Block Copolymers : The RAFT synthesis of polymers using imidazolium-based ionic liquid monomers, related to 1H-imidazole derivatives, demonstrates their utility in creating advanced materials (Vijayakrishna et al., 2008).
Future Directions
properties
IUPAC Name |
(1-propan-2-ylimidazol-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-6(2)9-4-3-8-7(9)5-10/h3-4,6,10H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVALOXOWYHUNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CN=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50434795 | |
Record name | (1-isopropyl-1H-imidazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50434795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-isopropyl-1H-imidazol-2-yl)methanol | |
CAS RN |
135205-82-2 | |
Record name | (1-isopropyl-1H-imidazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50434795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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